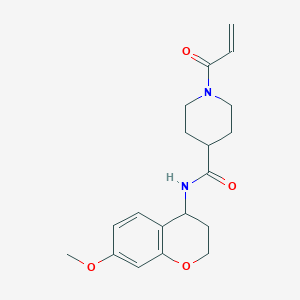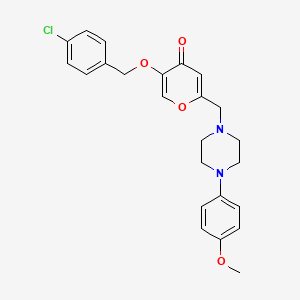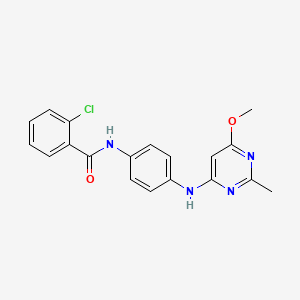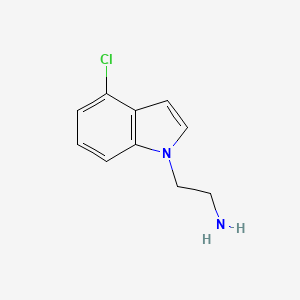
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2193061-16-2 . It has a molecular weight of 177.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .作用機序
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride works by crosslinking proteins when exposed to UV light. When this compound is added to a protein sample and exposed to UV light, it forms a covalent bond between the amino acid residues of the proteins that are in close proximity. This crosslinking can be used to identify the binding sites of proteins and to study protein-protein interactions.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. It is used as a research tool to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
実験室実験の利点と制限
One of the main advantages of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is its ability to selectively crosslink proteins in a sample. This allows researchers to study specific protein-protein interactions and identify the binding sites of proteins. This compound is also easy to use and does not require any special equipment. However, this compound has some limitations. It is not suitable for studying protein interactions in vivo and can only be used in vitro. Additionally, this compound can only crosslink proteins that are in close proximity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride in scientific research. One direction is to use this compound to study protein interactions in complex biological systems, such as cells and tissues. Another direction is to develop new photoactivatable crosslinkers that are more selective and have higher efficiency than this compound. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry, to identify the binding sites of proteins and to study protein interactions in greater detail.
合成法
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the reaction of 3-methyl-3H-diazirine with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride has been widely used in scientific research to study protein-protein interactions. It can be used to identify the binding sites of proteins and to understand the mechanism of protein-protein interactions. This compound can also be used to study protein-DNA interactions and protein-ligand interactions. It has been used to study the binding of ligands to G protein-coupled receptors (GPCRs) and to identify the binding sites of small molecules on proteins.
Safety and Hazards
The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3-methyldiazirin-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIOWUMNHAVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)





![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2457231.png)


![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457236.png)